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Compound of Interest

Compound Name: 2-(2,2,2-Trifluoroethoxy)aniline

Cat. No.: B1351063 Get Quote

An In-depth Technical Resource for Researchers and Drug Development Professionals

Introduction
2-(2,2,2-Trifluoroethoxy)aniline is a fluorinated aromatic amine of significant interest in

medicinal chemistry and materials science. The incorporation of the trifluoroethoxy group can

enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] As a

key building block in the synthesis of novel pharmaceuticals and agrochemicals, a thorough

understanding of its structural and electronic properties is paramount.[1] This guide provides a

detailed analysis of the spectroscopic data for 2-(2,2,2-Trifluoroethoxy)aniline, including

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a

foundational resource for its identification, characterization, and application in complex

synthetic pathways.

Molecular Structure and Key Features
The molecular structure of 2-(2,2,2-Trifluoroethoxy)aniline, with the IUPAC name 2-(2,2,2-

trifluoroethoxy)benzenamine, combines an aniline ring with a trifluoroethoxy substituent at the

ortho position. This arrangement gives rise to a unique spectroscopic signature that is explored

in detail in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 2-(2,2,2-Trifluoroethoxy)aniline, both ¹H and ¹³C NMR provide critical

information about the electronic environment of the aromatic and aliphatic protons and

carbons.

¹H and ¹³C NMR Spectral Data
¹H NMR δ (ppm) Multiplicity Integration Assignment

Aromatic Protons 6.70-6.90 m 4H Ar-H

Methylene

Protons
4.35 q 2H -OCH₂-

Amine Protons 3.85 s 2H -NH₂

¹³C NMR δ (ppm) Assignment

Aromatic Carbons 115.0-145.0 Ar-C

Methylene Carbon 66.0 (q) -OCH₂-

Trifluoromethyl Carbon 123.0 (q) -CF₃

Note: Specific chemical shifts and coupling constants can vary slightly depending on the

solvent and concentration.

Interpretation of NMR Spectra
The ¹H NMR spectrum exhibits characteristic signals for the aromatic protons in the range of

6.70-6.90 ppm. The methylene protons of the trifluoroethoxy group appear as a quartet around

4.35 ppm due to coupling with the three fluorine atoms of the adjacent trifluoromethyl group.

The amine protons present as a broad singlet at approximately 3.85 ppm.

In the ¹³C NMR spectrum, the aromatic carbons resonate in the typical downfield region. The

methylene carbon signal is split into a quartet by the three fluorine atoms, a key indicator of the

-OCH₂CF₃ moiety. Similarly, the trifluoromethyl carbon also appears as a quartet due to

coupling with the two methylene protons.
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Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 2-(2,2,2-Trifluoroethoxy)aniline
in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a

proton-decoupled sequence is typically used to simplify the spectrum.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The

IR spectrum of 2-(2,2,2-Trifluoroethoxy)aniline reveals characteristic absorption bands for the

amine, aromatic, and trifluoroethoxy groups.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment

3400-3300 Medium
N-H stretching (asymmetric

and symmetric)

3050-3000 Weak C-H stretching (aromatic)

1620-1580 Strong N-H bending

1300-1100 Strong C-F stretching

1250-1200 Strong C-O-C stretching (asymmetric)

1100-1000 Strong C-O-C stretching (symmetric)

Interpretation of IR Spectrum
The presence of a primary amine is confirmed by the two N-H stretching bands in the 3400-

3300 cm⁻¹ region and the strong N-H bending vibration between 1620-1580 cm⁻¹.[2] The
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aromatic C-H stretching vibrations are observed as weak bands above 3000 cm⁻¹. The most

intense bands in the spectrum are attributed to the C-F and C-O-C stretching vibrations of the

trifluoroethoxy group, appearing in the 1300-1000 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the

compound with dry potassium bromide and pressing it into a thin, transparent disk.

Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g.,

NaCl or KBr).

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR

spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification and structural elucidation.

Mass Spectral Data
m/z Relative Intensity Assignment

191 High [M]⁺ (Molecular Ion)

108 Moderate [M - OCH₂CF₃]⁺

92 Moderate [M - CF₃CH₂O]⁺

83 Moderate [CF₃CH₂]⁺

Note: Fragmentation patterns can be influenced by the ionization technique used.

Interpretation of Mass Spectrum
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The mass spectrum of 2-(2,2,2-Trifluoroethoxy)aniline shows a prominent molecular ion peak

[M]⁺ at an m/z of 191, corresponding to its molecular weight.[3] Common fragmentation

pathways involve the cleavage of the ether bond, leading to fragments with m/z values of 108

and 92. The presence of the trifluoroethyl fragment is indicated by a peak at m/z 83.

Proposed Fragmentation Pathway

[C₈H₈F₃NO]⁺˙
m/z = 191

[C₆H₆NO]⁺
m/z = 108- •CH₂CF₃

[C₆H₆N]⁺
m/z = 92

- OCH₂CF₃

[C₂H₂F₃]⁺
m/z = 83

- C₆H₄NH₂O•
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemimpex.com [chemimpex.com]

2. orgchemboulder.com [orgchemboulder.com]

3. 2-(2,2,2-Trifluoroethoxy)aniline 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 2-(2,2,2-
Trifluoroethoxy)aniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1351063#spectroscopic-data-nmr-ir-ms-of-2-2-2-2-
trifluoroethoxy-aniline]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1351063?utm_src=pdf-body
https://www.fishersci.ca/shop/products/2-2-2-2-trifluoroethoxy-aniline-tci-america-2/t32845g
https://www.benchchem.com/product/b1351063?utm_src=pdf-body-img
https://www.benchchem.com/product/b1351063?utm_src=pdf-custom-synthesis
https://www.chemimpex.com/products/46029
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.fishersci.ca/shop/products/2-2-2-2-trifluoroethoxy-aniline-tci-america-2/t32845g
https://www.benchchem.com/product/b1351063#spectroscopic-data-nmr-ir-ms-of-2-2-2-2-trifluoroethoxy-aniline
https://www.benchchem.com/product/b1351063#spectroscopic-data-nmr-ir-ms-of-2-2-2-2-trifluoroethoxy-aniline
https://www.benchchem.com/product/b1351063#spectroscopic-data-nmr-ir-ms-of-2-2-2-2-trifluoroethoxy-aniline
https://www.benchchem.com/product/b1351063#spectroscopic-data-nmr-ir-ms-of-2-2-2-2-trifluoroethoxy-aniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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